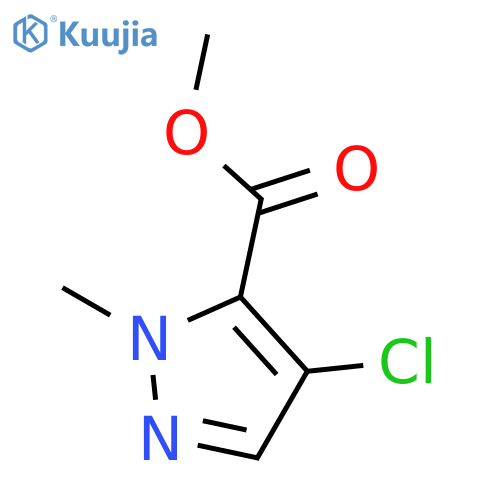

Cas no 400877-54-5 (methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate)

400877-54-5 structure

商品名:methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

CAS番号:400877-54-5

MF:C6H7ClN2O2

メガワット:174.584980249405

MDL:MFCD02253778

CID:3057794

PubChem ID:4105655

methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-methyl-2H -pyrazole-3-carboxylic acid methyl ester

- methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

- SCHEMBL24485098

- AKOS000304553

- CS-0240340

- FS-1838

- AT34946

- 4-Chloro-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester

- BBL038351

- methyl 4-chloro-2-methylpyrazole-3-carboxylate

- EN300-227907

- ARA87754

- methyl4-chloro-1-methyl-1H-pyrazole-5-carboxylate

- 400877-54-5

- MFCD02253778

- STK301790

-

- MDL: MFCD02253778

- インチ: InChI=1S/C6H7ClN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3

- InChIKey: VIXUYQKOFMXATD-UHFFFAOYSA-N

- ほほえんだ: CN1C(=C(C=N1)Cl)C(=O)OC

計算された属性

- せいみつぶんしりょう: 174.0196052Da

- どういたいしつりょう: 174.0196052Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 44.1Ų

methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-227907-1.0g |

methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate |

400877-54-5 | 95% | 1.0g |

$477.0 | 2024-06-20 | |

| Enamine | EN300-227907-0.5g |

methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate |

400877-54-5 | 95% | 0.5g |

$372.0 | 2024-06-20 | |

| Apollo Scientific | OR52911-1g |

Methyl 4-chloro-2-methyl-pyrazole-3-carboxylate |

400877-54-5 | 95% | 1g |

£275.00 | 2024-05-22 | |

| abcr | AB498032-250 mg |

Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate |

400877-54-5 | 250MG |

€231.60 | 2022-03-01 | ||

| abcr | AB498032-1 g |

Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate |

400877-54-5 | 1g |

€398.20 | 2022-03-01 | ||

| Fluorochem | 027282-5g |

4-Chloro-2-methyl-2H -pyrazole-3-carboxylic acid methyl ester |

400877-54-5 | 5g |

£963.00 | 2022-03-01 | ||

| Enamine | EN300-227907-10g |

methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate |

400877-54-5 | 10g |

$2505.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311010-5g |

4-chloro-2-methyl-2h-pyraZole-3-carboxylic acid methyl ester |

400877-54-5 | 97% | 5g |

¥10514.00 | 2024-05-15 | |

| abcr | AB498032-5g |

Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate; . |

400877-54-5 | 5g |

€1455.10 | 2024-08-02 | ||

| Aaron | AR01AO7E-100mg |

4-CHLORO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACID METHYL ESTER |

400877-54-5 | 95% | 100mg |

$252.00 | 2023-12-14 |

methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

400877-54-5 (methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:400877-54-5)methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

清らかである:99%

はかる:1g

価格 ($):376.0